Dimethylstilbestrol
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
13366-36-4 |
|---|---|
Molecular Formula |
C16H16O2 |
Molecular Weight |
240.30 g/mol |
IUPAC Name |
4-[(E)-3-(4-hydroxyphenyl)but-2-en-2-yl]phenol |
InChI |
InChI=1S/C16H16O2/c1-11(13-3-7-15(17)8-4-13)12(2)14-5-9-16(18)10-6-14/h3-10,17-18H,1-2H3/b12-11+ |
InChI Key |
XPINIPXARSNZDM-VAWYXSNFSA-N |
SMILES |
CC(=C(C)C1=CC=C(C=C1)O)C2=CC=C(C=C2)O |
Isomeric SMILES |
C/C(=C(/C)\C1=CC=C(C=C1)O)/C2=CC=C(C=C2)O |
Canonical SMILES |
CC(=C(C)C1=CC=C(C=C1)O)C2=CC=C(C=C2)O |
Other CAS No. |
13366-36-4 552-80-7 |
Synonyms |
alpha,alpha'-dimethyl-4,4'-stilbenediol dimethylstilbestrol dimethylstilbestrol, (E)-isome |
Origin of Product |
United States |
Molecular Interactions and Receptor Pharmacology of Dimethylstilbestrol
Estrogen Receptor Subtype Selectivity and Binding Affinity of Dimethylstilbestrol
The biological effects of estrogens are primarily mediated through two receptor subtypes, Estrogen Receptor Alpha (ERα) and Estrogen Receptor Beta (ERβ). nih.gov These subtypes exhibit differences in their C-terminal ligand-binding domain and N-terminal transactivation domain, which can lead to varying binding affinities for different ligands. oup.com
Research indicates that this compound has a relatively low binding affinity for Estrogen Receptor Alpha (ERα). In a competitive binding assay using rat uterine cytosol, which is predominantly composed of ERα, this compound exhibited a relative binding affinity (RBA) that was significantly lower than that of the endogenous estrogen, 17β-estradiol. oup.comoup.comresearchgate.net One study quantified the relative ligand affinity (RLA) of DMS for ERα as 22.2 ± 4.3%, where 17β-estradiol is 100%. nih.gov Another report cited its affinity for the estrogen receptor (ER) as approximately 10% of that of estradiol (B170435). wikipedia.org This is further supported by findings that classify this compound as a weak inhibitor of radiolabeled diethylstilbestrol (B1670540) binding in rat skeletal muscle cytosol, which contains specific estrogen-binding sites. nih.gov
Studies comparing the interaction of various ligands with both estrogen receptor subtypes have revealed that this compound demonstrates a preferential binding affinity for Estrogen Receptor Beta (ERβ) over ERα. nih.gov One study reported a relative ligand affinity (RLA) of 237 ± 28% for ERβ, a value more than ten times higher than its affinity for ERα. nih.gov This pronounced selectivity for ERβ is a key characteristic of this compound's pharmacological profile.
The kinetics of the interaction between this compound and the estrogen receptor differ notably from those of estradiol (E2). nih.gov While the affinity of DMS for the receptor at equilibrium is comparable to that of E2 (dissociation constant, Kd ≈ 0.3 nM), the dynamics of their complex formation and dissociation are distinct. nih.gov The association of DMS with the estrogen receptor follows a simple second-order reaction, whereas its dissociation is a first-order reaction. nih.gov Crucially, the rate constants for the association of the DMS-receptor complex are slower, and the dissociation rates are higher when compared to the estradiol-receptor complex. nih.gov This rapid dissociation rate is thought to contribute to the compound's weak agonist activity, as the length of nuclear retention of the receptor is a determinant of its biological effect. nih.gov
When compared to its close structural analog, diethylstilbestrol (DES), and other stilbene (B7821643) derivatives, this compound consistently demonstrates a lower binding affinity for the estrogen receptor. llu.eduresearchgate.net DES exhibits a much stronger affinity for the ER than estradiol. oup.comoup.comwikipedia.org For instance, one study reported the relative binding affinity (RBA) of DES to be 399.56, while that of this compound was only 1.16 (with estradiol set at 100). oup.com Another report noted that DES had 140% of the affinity of estradiol for the ER, compared to about 10% for DMS. wikipedia.org The presence and orientation of the terminal methyl groups on the side chains of DES are believed to play a major role in its high-affinity binding, and their absence or different arrangement in DMS likely explains its reduced affinity. researchgate.net
Other stilbene estrogens, such as dienestrol (B18971) and hexestrol, are also characterized as strong inhibitors of estradiol binding and possess high affinity for both ER subtypes, in contrast to the weaker interaction observed with this compound. oup.comnih.gov
Table 1: Comparative Relative Binding Affinity (RBA) of Stilbene Derivatives for the Estrogen Receptor
| Compound | Relative Binding Affinity (RBA)¹ |
| Estradiol | 100 |
| Diethylstilbestrol (DES) | 399.56 |
| This compound (DMS) | 1.16 |
¹Data from a competitive-binding assay using [³H]-estradiol and uterine cytosol from ovariectomized Sprague-Dawley rats. oup.com
Table 2: Comparative Ligand Affinity of DMS and DES for ER Subtypes
| Compound | Relative Ligand Affinity for ERα (%)² | Relative Ligand Affinity for ERβ (%)² |
| 17β-Estradiol | 100 | 100 |
| This compound (DMS) | 22.2 ± 4.3 | 237 ± 28 |
| Diethylstilbestrol (DES) | ~468³ | ~295³ |
²Relative ligand affinities (RLAs) measured in a competitive radiometric binding assay. nih.gov ³Approximate affinity relative to estradiol, derived from separate studies. wikipedia.org
Comparative Analysis of this compound Binding Kinetics with Endogenous Estrogens (e.g., Estradiol)
Ligand-Receptor Complex Formation Dynamics Mediated by this compound
The interaction of this compound with the estrogen receptor extends beyond simple binding to influence the dynamics of how the receptor associates with its primary endogenous ligand, estradiol.
This compound acts as an anti-estrogen by effectively impeding the formation of the 17β-estradiol-receptor complex. oup.com Studies investigating the inhibition of this association in rat anterior pituitary cytosol have shown that the inhibitory effectiveness of anti-estrogens correlates with their anti-estrogenic potency. oup.com In this context, this compound was found to be a more potent inhibitor of the estradiol-receptor association than other anti-estrogens like enclomiphene (B195052) and MER-25. oup.com This impedance is dose-related and demonstrates that compounds like this compound can interact directly with the estrogen receptor to obstruct its normal binding with endogenous estrogens. oup.com The method of exposure also matters, as preincubation with the inhibitor is generally more effective at impeding the complex formation than co-incubation (adding the inhibitor and estradiol at the same time). oup.com
Influence of this compound on Estrogen Receptor Depletion and Replenishment
This compound (DMS), a nonsteroidal estrogen, exerts its biological effects through interaction with estrogen receptors (ERs). A key aspect of its action involves the dynamic processes of receptor depletion and replenishment within target cells. The binding of an estrogenic compound to cytoplasmic ERs triggers their translocation to the nucleus, leading to a temporary reduction, or depletion, of the cytoplasmic receptor pool. This is followed by a period of receptor replenishment, a process crucial for sustained cellular responsiveness to the hormone.
The potency and characteristics of DMS in mediating these processes have been evaluated in comparison to the endogenous estrogen 17β-estradiol and other synthetic antiestrogens. In studies using ovariectomized rats, DMS demonstrated distinct effects across different estrogen-responsive tissues. wikipedia.org
In the uterus and anterior pituitary, DMS was found to be an intermediate agent in causing the initial depletion of cytosol receptors when compared to the potent 17β-estradiol. However, it proved to be a very powerful inducer of the subsequent replenishment phase. wikipedia.org In the hypothalamus, DMS was observed to be even more potent than 17β-estradiol in promoting both the depletion and replenishment of estrogen receptors. wikipedia.org
Conversely, the influence of DMS on these receptor dynamics was markedly less in the anterior pituitary and hypothalamus of castrated male rats, indicating a sex-specific difference in tissue responsiveness. wikipedia.org The effects of DMS and 17β-estradiol on protein synthesis and cytoplasmic receptor activity were found to be similar. wikipedia.org The ability of a compound to effectively manage the cycle of receptor depletion and replenishment is linked to its estrogenic activity, as altered rates of receptor clearance from the nucleus can impact its effectiveness. nih.govuni.lu
Comparative Effects of Estrogenic Compounds on Receptor Dynamics
| Compound | Tissue | Depletion Effect | Replenishment Effect | Source |
|---|---|---|---|---|
| This compound | Uterus, Pituitary (female) | Intermediate | Very Potent | wikipedia.org |
| This compound | Hypothalamus (female) | More potent than 17β-estradiol | More potent than 17β-estradiol | wikipedia.org |
| This compound | Pituitary, Hypothalamus (male) | Less active than in females | Less active than in females | wikipedia.org |
| 17β-Estradiol | Uterus, Pituitary, Hypothalamus | Potent | Potent | wikipedia.org |
| MER-25 | Uterus, Pituitary | Moderate | Short, but significant | wikipedia.org |
| CI-628 | Uterus, Pituitary | Extensive | No replenishment | wikipedia.org |
Co-regulator Recruitment and Conformational Changes Induced by this compound Binding
The binding of a ligand, such as this compound, to the ligand-binding domain (LBD) of an estrogen receptor (ERα or ERβ) is the first step in a cascade that leads to gene regulation. This binding event induces a critical conformational change in the receptor protein. wikipedia.org This structural rearrangement creates a specific surface on the receptor that is recognized by and facilitates the recruitment of various co-regulator proteins. nih.gov These co-regulators, which include co-activators and co-repressors, are essential for the subsequent modulation of gene transcription. wikipedia.orgnih.gov
The specific shape induced by the ligand determines which co-regulators are recruited, leading to a unique biological response. alfa-chemistry.com Research has shown that different estrogenic compounds can induce distinct conformational changes, resulting in the differential recruitment of co-regulators like NCOA1 (also known as SRC-1), CBP, NCOR1, and NRIP1 (also known as RIP140). nih.govciteab.com
Studies directly examining this compound (DMS) have quantified its ability to facilitate the interaction between estrogen receptors and the steroid receptor coactivator-3 (SRC3). wikipedia.org Using time-resolved fluorescence resonance energy transfer (tr-FRET) assays, researchers measured the potency of DMS in recruiting SRC3 to both ERα and ERβ. While DMS is considered a weak estrogen, these in vitro assays provide a quantitative measure of its activity at the molecular level, reflecting the affinity of the ligand-receptor complex for the coactivator. wikipedia.org The potency of a ligand in these assays generally correlates with its activity in cell-based reporter gene assays. wikipedia.org
Relative Recruitment Potency of Estrogens for SRC3
| Ligand | Receptor | Relative Recruitment Potency (%) vs. 17β-Estradiol | Source |
|---|---|---|---|
| This compound (DMS) | ERα | 1.3 | wikipedia.org |
| This compound (DMS) | ERβ | 11 | wikipedia.org |
| Diethylstilbestrol (DES) | ERα | 120 | wikipedia.org |
| Diethylstilbestrol (DES) | ERβ | 170 | wikipedia.org |
| meso-Hexestrol | ERα | 80 | wikipedia.org |
| meso-Hexestrol | ERβ | 120 | wikipedia.org |
Structure Activity Relationship Sar of Dimethylstilbestrol
Elucidation of Molecular Conformation and its Influence on Estrogen Receptor Binding for Dimethylstilbestrol
The ability of nonsteroidal estrogens to bind to the estrogen receptor is highly dependent on their molecular conformation. These synthetic compounds mimic the natural steroid hormone, estradiol (B170435), by presenting two hydroxyl groups at a specific distance, which corresponds to the distance between the 3-OH and 17β-OH groups of estradiol. For stilbene (B7821643) derivatives, a planar or nearly planar conformation is crucial for optimal receptor binding. llu.edunih.gov
Conformational analysis of various nonsteroidal estrogen analogs has demonstrated that the probability of the ligand existing in a planar conformation directly relates to its binding affinity. llu.edu Molecules that are constrained to a non-planar, L-shaped conformation show a marked reduction in both estrogen receptor-binding affinity and biological activity. nih.gov The extended, planar shape allows the molecule to fit properly within the ligand-binding domain of the estrogen receptor, facilitating the necessary interactions to initiate a biological response. nih.gov The structure of this compound, with its central double bond, allows for a relatively planar arrangement of its two phenolic rings, a key factor in its ability to function as an estrogen, albeit a weak one.
Significance of Methyl and Ethyl Substituents in Stilbene Estrogens for Receptor Interaction
A key structural difference between the potent estrogen Diethylstilbestrol (B1670540) (DES) and the weak estrogen this compound (DMS) lies in the alkyl groups attached to the central ethylene (B1197577) bridge. researchgate.net DES possesses ethyl groups, whereas DMS has smaller methyl groups. chem-soc.si This substitution has a profound impact on the molecule's interaction with the estrogen receptor.
The ethyl groups in DES are thought to contribute significantly to the binding affinity through hydrophobic interactions within the receptor's ligand-binding pocket. llu.educhem-soc.si These groups may mimic the steric bulk of certain parts of the steroidal skeleton of estradiol, such as the 7α- and 11β-substituents, enhancing the molecule's fit and stability within the receptor. chem-soc.si
Comparative SAR Analysis of this compound with Diethylstilbestrol and Other Nonsteroidal Estrogen Analogs
The estrogenic potency of this compound is best understood through a comparative analysis with its close analog, Diethylstilbestrol, and the endogenous estrogen, estradiol. This compound is classified as a "weak," "impeded," or "short-acting" estrogen. wikipedia.org Its affinity for the estrogen receptor is reported to be approximately 10% of that of estradiol. wikipedia.org In stark contrast, Diethylstilbestrol exhibits a binding affinity that is 140% that of estradiol, highlighting the dramatic effect of substituting methyl groups for ethyl groups. wikipedia.org
Further studies have corroborated these findings, showing that the relative binding affinity (RBA) of DMS is significantly lower than that of DES. scispace.com This difference in affinity translates to a difference in biological response. researchgate.net Other nonsteroidal analogs, such as hexestrol—which has a saturated central bond but retains the ethyl groups—also show good binding affinity, underscoring the importance of these hydrophobic substituents. llu.edu The binding affinity of ligands is not only related to the presence of hydrophobic groups but also to the probability that the ligand exists in a planar conformation. llu.edu
The table below presents the relative binding affinities (RBA) of this compound and related estrogenic compounds for the estrogen receptor (ER), with estradiol set as the reference point.
| Compound | Relative Binding Affinity (RBA) for ER (%) (Estradiol = 100%) | Key Structural Feature |
|---|---|---|
| Estradiol | 100 | Endogenous steroidal estrogen |
| This compound (DMS) | 10 wikipedia.org | Stilbene core with methyl substituents |
| Diethylstilbestrol (DES) | 140 wikipedia.org | Stilbene core with ethyl substituents |
| meso-Hexestrol | Comparable to DES llu.edu | Saturated core with ethyl substituents |
This interactive table allows for sorting and filtering of the data presented.
Stereochemical Considerations in this compound’s Receptor Binding and Activity
Stereochemistry plays a vital role in the interaction between a ligand and its receptor. For stilbene-based estrogens, the geometric isomerism around the central double bond is a critical determinant of activity. This compound, like Diethylstilbestrol, is most active in its trans configuration. This arrangement places the two phenolic rings on opposite sides of the double bond, resulting in an extended molecular shape that can effectively span the binding site of the estrogen receptor, mimicking the distance between the A and D rings of estradiol. nih.gov The cis isomer, in contrast, would have a more bent, non-linear shape, which is less complementary to the receptor's binding pocket and thus shows significantly lower activity.
Furthermore, the estrogen receptor itself can exhibit a high degree of stereochemical preference for its ligands. researchgate.netresearchgate.net Studies using chiral analogs of DES have shown that the receptor can distinguish between enantiomers, with one enantiomer binding with significantly higher affinity than the other. researchgate.netresearchgate.net This stereochemical sensitivity underscores the precise, three-dimensional nature of the ligand-receptor interaction. While this compound itself is achiral, these findings highlight the principle that specific spatial orientation of functional groups is paramount for effective receptor binding and subsequent biological activity.
Cellular and Biochemical Mechanisms of Dimethylstilbestrol Action
Modulation of Gene Transcription via Estrogen Response Elements (ERE) by Dimethylstilbestrol
This compound, similar to the endogenous estrogen 17β-estradiol and the more potent synthetic estrogen diethylstilbestrol (B1670540) (DES), functions by binding to estrogen receptors (ERs), primarily ERα and ERβ. patsnap.compatsnap.com These receptors are ligand-activated transcription factors. genecards.org Upon binding DMS, the estrogen receptor undergoes a conformational change, dimerizes, and translocates to the nucleus. bmbreports.org In the nucleus, the DMS-ER complex binds to specific DNA sequences known as estrogen response elements (EREs) located in the promoter regions of target genes. patsnap.compatsnap.combmbreports.org This binding event initiates the recruitment of a cascade of co-regulatory proteins, including coactivators and corepressors, which ultimately modulates the transcription of these estrogen-responsive genes. patsnap.comnih.gov
The interaction of the DMS-ER complex with EREs can lead to either the activation or repression of gene transcription, depending on the specific gene, cell type, and the complement of co-regulatory proteins present. patsnap.comdrugbank.com This direct genomic signaling pathway is a fundamental mechanism by which DMS influences cellular function. nih.gov Studies have shown that other synthetic estrogens, like DES, can activate transcription of reporter genes containing EREs, and this activation is mediated by the estrogen receptor. nih.gov
Regulation of Estrogen-Responsive Gene Expression Profiles by this compound
The binding of this compound to estrogen receptors sets off a chain of events that significantly alters the expression profile of estrogen-responsive genes within a cell. This regulation is complex, involving both the activation and repression of a wide array of genes.
Impact of this compound on Cellular Proliferation and Differentiation Pathways in Model Systems
This compound, as an estrogenic compound, can significantly influence cellular proliferation and differentiation. nih.gov Its effects are often studied in various model systems, including cancer cell lines and animal models. nih.govnih.gov
In estrogen receptor-positive breast cancer cell lines such as MCF-7 and T-47D, synthetic estrogens like DES have been shown to stimulate cell proliferation at low concentrations, mimicking the effect of endogenous estrogens. nih.gov However, at higher concentrations, these compounds can paradoxically inhibit proliferation and even induce cytotoxicity. nih.gov This inhibition of proliferation is often accompanied by alterations in the cell cycle, such as an increase in the percentage of cells in the S and G2/M phases. nih.gov
In animal models, developmental exposure to synthetic estrogens like DES can lead to profound and lasting changes in cellular differentiation and tissue organization. researchgate.net For example, neonatal exposure of mice to DES results in altered development of the reproductive tract. researchgate.net These compounds can disrupt the normal processes of cell differentiation and organogenesis, potentially by altering the expression of key developmental genes through the epigenetic mechanisms described previously. researchgate.net For instance, in the mouse seminal vesicle, neonatal DES treatment alters the expression of both androgen-dependent and estrogen-dependent genes, indicating a disruption of normal differentiation pathways. nih.gov
Biochemical Assays for this compound’s Influence on Cellular Processes (e.g., DNA Synthesis)
A variety of biochemical assays are employed to quantify the effects of this compound on cellular processes. A key process often measured is DNA synthesis, which serves as an indicator of cell proliferation.
One common method involves measuring the incorporation of radiolabeled nucleotides, such as tritiated thymidine (B127349) ([³H]-thymidine), into newly synthesized DNA. An increase in the incorporation of the radiolabel indicates an increase in DNA synthesis and, by extension, cell proliferation.
Another approach is to measure the activity of enzymes involved in DNA replication, such as DNA polymerase α. nih.gov Studies have shown a close correlation between the ability of an estrogenic compound to stimulate uterine wet weight, DNA polymerase α activity, and DNA synthesis in uterine nuclei. nih.gov In a comparative study of various estrogens, this compound was found to have a weaker mitogenic activity, and thus a lesser ability to stimulate DNA synthesis, compared to more potent estrogens like 17β-estradiol and indenestrol (B48675) A. nih.gov
Unscheduled DNA synthesis (UDS) assays can also be used to assess potential genotoxic effects. scialert.net The UDS assay measures DNA repair synthesis that occurs in response to DNA damage. While some estrogen metabolites have been shown to induce UDS, indicating a genotoxic potential, data specific to this compound in this assay is less prevalent. scialert.netdtic.mil
The following table summarizes findings on the relative mitogenic activities of various estrogens, including this compound, based on their ability to stimulate DNA synthesis.
| Compound | Relative Mitogenic Activity (Stimulation of DNA Synthesis) |
| 17β-Estradiol | Potent |
| Indenestrol A | Potent |
| This compound | Weaker Activity |
| Indanestrol | Weaker Activity |
| Nafoxidine | Potent |
| 4-hydroxytamoxifen | Potent |
| Data derived from a study comparing the stimulation of DNA synthesis in prepubertal rat uterine nuclei. nih.gov |
Advanced Research Methodologies for Dimethylstilbestrol Studies
Spectroscopic and Crystallographic Techniques for Dimethylstilbestrol Structural Characterization
Spectroscopic and crystallographic methods are fundamental tools for the unambiguous determination of a molecule's three-dimensional structure and stereochemistry.
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the structure of molecules in solution. For complex molecules like this compound and its analogs, 1D and 2D NMR methods are employed to assign proton (¹H) and carbon (¹³C) signals and to understand the spatial relationships between atoms. nih.govmdpi.com
In studies of analogs of related stilbestrol compounds, such as the metabolites of diethylstilbestrol (B1670540) (DES), indenestrol (B48675) A (IA) and indenestrol B (IB), NMR spectroscopy has been essential. researchgate.netresearchgate.net It was used alongside mass spectrometry to confirm the enantiomeric nature of these compounds after their separation by chiral high-pressure liquid chromatography. researchgate.netresearchgate.net Techniques like Nuclear Overhauser Effect Spectroscopy (NOESY), a 2D NMR method, can reveal through-space interactions between protons, which is critical for determining stereochemistry and preferred conformations in solution. mdpi.com For steroid hormone analogs, a combination of homo- and heteronuclear correlation NMR methods helps in assigning resonances and determining key stereospecific parameters like spin-spin coupling constants (³J H-H) and nuclear Overhauser effects (NOE). nih.gov Solid-state NMR is another valuable tool, used to characterize the physical form of pharmaceutical compounds within delivery matrices, which can be relevant for formulated drugs. nih.gov
X-ray crystallography provides precise information about the three-dimensional arrangement of atoms within a crystalline solid, yielding the absolute conformation of a molecule. nih.gov This technique is considered the gold standard for structural determination.
For analogs of stilbestrols, X-ray crystallography has been instrumental in assigning the absolute stereochemical conformation. In a study of diethylstilbestrol metabolites, the purified enantiomer of indenestrol A (IA) was chemically derivatized with 4-bromobenzoyl chloride. researchgate.netresearchgate.net The resulting di(4-bromobenzoate) IA derivative was then analyzed by X-ray crystallography, which allowed for the unambiguous assignment of its absolute enantiomeric conformation as C(3)-R. researchgate.netresearchgate.net This definitive structural information is vital for interpreting biological activity, as different enantiomers can have vastly different affinities for the estrogen receptor. researchgate.net
Nuclear Magnetic Resonance (NMR) Studies of this compound and Its Analogs
Computational Chemistry and Molecular Modeling Approaches Applied to this compound
Computational techniques are indispensable for studying how molecules like this compound interact with their biological targets and for predicting their activity.
Molecular mechanics methods are used to calculate the potential energy of different molecular conformations, allowing for the mapping of a compound's conformational energy landscape. nih.gov This analysis helps identify low-energy, stable conformations that are likely to be biologically relevant. By analyzing long molecular dynamics (MD) trajectories, researchers can elucidate conformational substates and understand the dynamic nature of a molecule in solution. nih.govnih.gov
For the closely related compound diethylstilbestrol (DES), molecular dynamics (MD) and molecular mechanics-generalized Born/surface area (MM-GB/SA) approaches have been used to simulate its biological activity. nih.gov These simulations can reveal the preferred conformations of the ligand when interacting with its receptor. Such computational analyses are critical for understanding how the flexibility of the stilbestrol backbone influences binding and activity.
Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target protein, such as the estrogen receptor (ER). mdpi.com This method involves placing the ligand in various positions and orientations within the receptor's binding site and scoring the interactions to identify the most stable complex.
Simulations involving diethylstilbestrol (DES) have provided significant insights into its interaction with ERα and the related estrogen-related receptor gamma (ERRγ). nih.gov Using the X-ray crystal structures of ERα, studies have shown that DES has a higher binding free energy in the agonist (active) conformation of ERα, while it prefers the antagonist (inactive) conformation for ERRγ. nih.gov Similar docking studies have been performed to investigate the binding of estrogens and antiestrogens to other proteins like human alpha-fetoprotein. mdpi.com These simulations are crucial for understanding the molecular basis of a ligand's agonist or antagonist effects and for designing new molecules with desired activities. researchgate.net
Pharmacophore modeling identifies the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. researchgate.net A pharmacophore model for an estrogen receptor agonist typically includes features like hydrogen bond donors, hydrogen bond acceptors, and hydrophobic regions, arranged in a specific geometry. nih.govnih.gov
This approach is widely used in virtual screening to identify new potential ligands from large chemical databases. dovepress.com For estrogenic activity, ligand-based pharmacophore models can be generated from a set of known active compounds. ugm.ac.id These models are then used as 3D queries to find novel molecules with similar features. ugm.ac.id Combining pharmacophore screening with molecular docking can refine the search for new active compounds, increasing the efficiency of the drug discovery process. nih.govdovepress.com Such models are instrumental in predicting the estrogenic activity of compounds like this compound and in guiding the synthesis of new, potentially more selective, estrogen receptor modulators. nih.gov
Quantum Chemical Calculations for Electronic Properties of this compound
Quantum chemical calculations serve as a powerful computational tool to investigate the electronic properties of molecules, offering insights into their structure, reactivity, and intermolecular interactions. researchgate.netnih.gov These methods, by solving the Schrödinger equation, can determine fundamental electronic structures and energies. researchgate.net For a molecule like this compound, these calculations can elucidate key electronic features that govern its biological activity.
One of the primary applications of quantum chemical calculations is the determination of the electrostatic surface potential (ESP) and atomic charges (e.g., Mulliken charges). mdpi.com The ESP provides a visual representation of the charge distribution around the molecule, highlighting regions that are electron-rich (negative potential) or electron-poor (positive potential). This information is critical for understanding how this compound might orient itself within the binding pocket of a receptor. The analysis of atomic charges on individual atoms helps in identifying potential sites for intermolecular interactions, such as hydrogen bonding, with amino acid residues in a biological target. mdpi.comajol.info
Furthermore, quantum chemical calculations can determine the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. ajol.info The energy gap between HOMO and LUMO is an indicator of the molecule's chemical reactivity and stability. These quantum mechanical parameters are instrumental in predicting the interaction strength and nature of binding between this compound and its biological targets.
Quantitative Structure-Activity Relationship (QSAR) Modeling for Stilbene (B7821643) Estrogens
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. ivl.senih.gov For stilbene estrogens, including analogs of this compound, QSAR models are developed to predict their estrogenic potency based on specific molecular features. researchgate.net These models are valuable for pre-screening new chemicals for potential endocrine-disrupting activity and for designing new ligands with desired receptor affinities. ivl.senih.gov
The development of a QSAR model involves several steps. First, a dataset of stilbene estrogen compounds with experimentally determined biological activities, such as relative binding affinity (RBA) to the estrogen receptor (ER), is compiled. nih.gov Then, a variety of molecular descriptors are calculated for each compound. These descriptors can be physicochemical properties (e.g., logP, molecular weight), electronic properties derived from quantum chemical calculations, or three-dimensional (3D) properties like steric and electrostatic fields. nih.gov
Statistical methods, such as partial least squares (PLS) regression, are then used to build a mathematical model that correlates the descriptors with the observed biological activity. researchgate.net For instance, 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) generate 3D contour maps that visualize the regions around the aligned molecules where changes in steric bulk or electrostatic charge are predicted to increase or decrease activity. nih.gov These models have shown a significant correlation between the calculated fields and the RBA data for estrogenic compounds. nih.gov The predictive power of these models is rigorously validated to ensure their reliability. nih.govresearchgate.net For stilbene estrogens, QSAR studies have highlighted the importance of specific structural features for high binding affinity to both ERα and ERβ. oup.com
In Vitro Experimental Models for Mechanistic Elucidation
In vitro experimental models are indispensable for dissecting the specific molecular events through which this compound exerts its effects. These assays, conducted in a controlled laboratory setting, allow for the detailed examination of receptor binding, transcriptional activation, and cellular responses.
Estrogen Receptor Competitive Binding Assays using this compound
Estrogen receptor (ER) competitive binding assays are a fundamental in vitro tool used to determine the affinity of a compound for the estrogen receptor. oup.com This assay directly measures the ability of a test compound, such as this compound, to compete with a radiolabeled form of estradiol (B170435) (e.g., [³H]-E₂) for binding to a preparation of estrogen receptors, which can be sourced from uterine cytosol of ovariectomized rats or recombinant human ERα and ERβ. oup.comnih.govoup.com
In this assay, a constant concentration of [³H]-E₂ is incubated with the ER preparation in the presence of increasing concentrations of the unlabeled competitor compound (this compound). oup.com After incubation to allow binding to reach equilibrium, the bound and free radioligand are separated, often using a hydroxylapatite (HAP) slurry. oup.com The amount of radioactivity in the bound fraction is then measured.
The results are typically plotted as a displacement curve, showing the percentage of [³H]-E₂ bound as a function of the competitor concentration. From this curve, the IC₅₀ value is determined, which is the concentration of the competitor that inhibits 50% of the specific binding of [³H]-E₂. nih.gov The relative binding affinity (RBA) of the test compound is then calculated by comparing its IC₅₀ to the IC₅₀ of a reference estrogen, usually 17β-estradiol (E₂), which is assigned an RBA of 100%.
Studies have utilized this assay to characterize the binding of this compound. For example, one study reported the following binding characteristics for this compound:
| Compound | IC₅₀ (M) | RBA (%) |
| This compound | 6.20 x 10⁻⁹ ± 1.30 x 10⁻⁹ | 14.5 |
Data from a study using uterine cytosol from ovariectomized Sprague-Dawley rats. oup.com
Another study comparing binding to human ERα and ERβ ligand-binding domains (LBDs) found that this compound (DMS) bound preferentially to ERβ. nih.gov
| Compound | ERα RLA (%) | ERβ RLA (%) |
| This compound (DMS) | 22.2 ± 4.3 | 237 ± 28 |
RLA (Relative Ligand Affinity) values are presented as mean ± S.D. nih.gov
These binding assays are crucial for the initial screening of potential endocrine-disrupting chemicals and for understanding the structure-activity relationships of estrogenic compounds. oup.comkorea.ac.kr
Cell-Based Reporter Gene Assays to Assess Estrogenic Activity of this compound
Cell-based reporter gene assays are functional assays that measure the ability of a compound to induce gene expression mediated by the estrogen receptor. mst.dk These assays provide a more integrated measure of estrogenic activity than binding assays alone, as they reflect the entire process of receptor binding, conformational change, DNA binding, and transcriptional activation. mst.dk
These assays utilize mammalian or yeast cells that have been genetically engineered. mst.dk Typically, a human cell line that either endogenously expresses the estrogen receptor (like MCF-7 breast cancer cells) or has been transfected to express ERα or ERβ (like HeLa cells) is used. nih.gov These cells are also transfected with a reporter gene construct. This construct contains an estrogen response element (ERE) linked to a promoter that drives the expression of a reporter gene, such as the gene for luciferase or β-galactosidase. mst.dknih.gov
When an estrogenic compound like this compound is added to the culture medium, it enters the cells and binds to the estrogen receptor. The ligand-receptor complex then binds to the EREs in the reporter construct, initiating the transcription of the reporter gene. The activity of the expressed reporter protein (e.g., light output from luciferase) is then measured and is proportional to the estrogenic activity of the compound. indigobiosciences.com
Different reporter cell lines can be used to dissect the specific actions of a compound. For example, using cells that express either ERα or ERβ allows for the determination of subtype-selective activity. nsf.gov These assays are highly sensitive and can be adapted for high-throughput screening to test large numbers of chemicals for estrogenic or anti-estrogenic activity. indigobiosciences.comjacvam.go.jp The simplicity of some systems, like the yeast-based assay (YES), where the reporter product is secreted into the medium, makes them advantageous for certain screening purposes, though mammalian cell lines often provide higher sensitivity. mst.dk
Assays for DNA Synthesis and Cell Proliferation in Response to this compound
A hallmark of estrogen action in certain target tissues, such as the uterus and some breast cancer cell lines (e.g., MCF-7), is the stimulation of cell proliferation. Assays that measure DNA synthesis and cell number are therefore critical for characterizing the agonistic activity of estrogenic compounds like this compound. sciltp.com
Measurement of DNA synthesis is a direct indicator of cells entering the S-phase of the cell cycle, a prerequisite for cell division. nih.gov A common method involves the incorporation of a labeled nucleoside analog into newly synthesized DNA. Historically, tritiated thymidine (B127349) ([³H]dT) was widely used. nih.gov More recently, non-radioactive methods have become standard. The bromodeoxyuridine (BrdU) incorporation assay is one such method, where BrdU is added to cell cultures and is incorporated into the DNA of proliferating cells. sciltp.comnih.gov The incorporated BrdU is then detected using specific monoclonal antibodies, often in an enzyme-linked immunosorbent assay (ELISA) format or through immunocytochemistry. nih.gov
An even more advanced technique is the 5-ethynyl-2'-deoxyuridine (B1671113) (EdU) incorporation assay. sciltp.combaseclick.eu EdU is another thymidine analog that gets incorporated during DNA replication. Its detection is based on a "click chemistry" reaction—a copper-catalyzed covalent reaction between the alkyne group on EdU and a fluorescently labeled azide. sciltp.combaseclick.eu This method is faster, more sensitive, and requires less harsh DNA denaturation conditions than the BrdU assay, better-preserving cell morphology. baseclick.eu These assays can be used in high-throughput screening formats to assess the effects of compounds on cell proliferation. baseclick.eulogosbio.com
In addition to measuring DNA synthesis, direct cell counting or assays that measure metabolic activity (which correlates with cell number) can be used to quantify cell proliferation. sciltp.com The collective data from these assays provide crucial information on the functional consequences of this compound's interaction with the estrogen receptor, linking receptor activation to a key physiological response.
Emerging Research Areas and Future Directions
Comprehensive Elucidation of Dimethylstilbestrol’s Interaction with Non-Canonical Estrogen Receptor Pathways
The classical mechanism of estrogen action involves the binding of ligands to nuclear estrogen receptors (ERα and ERβ), which then act as transcription factors to regulate gene expression. However, emerging research has illuminated the significance of non-canonical estrogen receptor pathways that mediate rapid, non-genomic cellular responses. A key area of future investigation for this compound (DMS) is the thorough characterization of its interactions with these alternative signaling cascades.
One of the most prominent non-canonical receptors is the G protein-coupled estrogen receptor (GPER), also known as GPR30. nih.gov GPER is a seven-transmembrane receptor that, upon activation by estrogens or various xenoestrogens, can trigger rapid intracellular signaling through the activation of G proteins, leading to downstream effects on pathways like MAPK and PI3K/Akt. nih.govcalpaclab.comresearchgate.net Studies on a wide range of endocrine-active compounds, including phytoestrogens like genistein (B1671435) and industrial chemicals like bisphenol A (BPA), have demonstrated their ability to bind to and activate GPER, often with unique signaling signatures compared to estradiol (B170435). nih.govfishersci.ca Given the structural similarity of DMS to other synthetic estrogens known to interact with GPER, it is critical to elucidate whether DMS can also act as a ligand for this receptor and to characterize the subsequent signaling events.
Advanced Mechanistic Studies on Persistent Epigenetic Alterations Induced by this compound
A significant frontier in toxicology and endocrinology is understanding how transient environmental exposures can lead to long-lasting or even transgenerational health effects. Persistent epigenetic modifications are a key mechanism underlying this phenomenon. Given the extensive evidence for epigenetic changes induced by the structural analog diethylstilbestrol (B1670540) (DES), a focused investigation into the epigenetic impact of this compound is a critical future direction.
Research has demonstrated that developmental exposure to DES can lead to profound and lasting changes in DNA methylation patterns. researchgate.netwikipedia.org For example, in utero DES exposure in mice has been shown to cause hypermethylation of the promoter and intronic regions of the Hoxa10 gene, a critical gene for uterine development. researchgate.net This altered methylation is associated with changes in Hoxa10 expression and is linked to reproductive tract abnormalities. researchgate.net Conversely, neonatal DES exposure has been linked to persistent hypomethylation in the promoters of other uterine genes. researchgate.net These findings suggest that DMS may similarly alter DNA methylation, and future research should aim to identify specific gene targets and assess the persistence of these changes throughout the lifespan. Studies have also revealed that DES can alter the expression of the enzymes responsible for maintaining DNA methylation patterns, such as DNA methyltransferases (DNMTs). researchgate.netwikipedia.orgciteab.com
Beyond DNA methylation, histone modifications are another crucial layer of epigenetic regulation that can be persistently altered by environmental compounds. Reactive metabolites of DES have been shown to bind irreversibly to histone proteins, including H1, H2A, H2B, H3, and H4. wikipedia.org This direct modification of histones, particularly in transcriptionally active chromatin, could have long-term consequences for gene expression. wikipedia.org Furthermore, developmental DES exposure can persistently alter the levels of histone-modifying enzymes, such as histone deacetylases and the histone methyltransferase EZH2, leading to lasting changes in the epigenetic landscape and gene expression in target tissues. researchgate.net Advanced mechanistic studies are needed to determine if DMS and its metabolites can directly modify histones or alter the enzymatic machinery that regulates the histone code, providing a potential mechanism for long-term cellular memory of the exposure.
Development of Predictive Computational Models for Endocrine-Active Compounds based on this compound as an Archetype
The vast number of chemicals in commerce and the environment necessitates the development of high-throughput methods to screen and prioritize substances for further toxicological testing. In silico approaches, particularly quantitative structure-activity relationship (QSAR) models, are becoming indispensable tools for predicting the potential of chemicals to interact with biological systems, such as the endocrine system. alfa-chemistry.comnih.gov this compound, as a well-defined synthetic estrogen, serves as an excellent archetype for the development and validation of such predictive models.
QSAR models are computational algorithms that correlate the structural or physicochemical properties of a chemical with its biological activity. nih.govnih.gov For endocrine-active compounds, these models are often designed to predict binding affinity to nuclear receptors like the estrogen receptor (ER). alfa-chemistry.comciteab.com Large datasets containing the ER binding affinities of structurally diverse chemicals, including stilbenes like DMS and DES, have been used to build and train robust QSAR models. citeab.com These models can then be used to predict the ER binding potential of untested chemicals, allowing for rapid initial hazard identification. alfa-chemistry.comciteab.com
Future research should focus on refining these models using DMS and its analogs. This includes the development of three-dimensional (3D-QSAR) models, such as Comparative Molecular Field Analysis (CoMFA), which can provide more detailed insights into the specific structural features that govern receptor binding. citeab.com By using DMS as a reference compound, these models can be trained to better recognize the chemical features characteristic of stilbene (B7821643) estrogens. Furthermore, as more data becomes available on the interactions of DMS with non-canonical receptors and its potential for epigenetic modifications, this information can be integrated to create more comprehensive computational models that predict a wider range of biological activities beyond simple receptor binding. epa.gov Ultimately, these advanced in silico tools will enhance our ability to assess the risks of environmental chemicals and guide the design of safer alternatives.
Investigation of Cross-Reactivity of this compound with Other Nuclear Hormone Receptors
The biological effects of an endocrine-active compound are not only determined by its primary target but also by its potential to interact with other receptors, a phenomenon known as cross-reactivity. The nuclear hormone receptor superfamily includes a wide range of ligand-activated transcription factors, such as the androgen receptor (AR), progesterone (B1679170) receptor (PR), and glucocorticoid receptor (GR). citeab.comuni.lu Investigating the cross-reactivity of this compound with these other receptors is essential for a complete understanding of its pharmacological and toxicological profile.
While DMS is primarily characterized as an estrogen, its structural features may permit binding to the ligand-binding domains of other steroid receptors. Studies on other synthetic and environmental estrogens have revealed such cross-reactivity. For instance, the role of the AR in endocrine-resistant breast cancer is an area of active research, and understanding how estrogenic compounds might influence AR signaling is of clinical importance. idrblab.net Computational models have been developed to predict the binding of chemicals to both the AR and ER, and these tools could be applied to assess the potential for DMS to act as an AR ligand. alfa-chemistry.com
Similarly, crosstalk between the glucocorticoid receptor and ER signaling pathways is well-documented. nih.gov Glucocorticoids like dexamethasone (B1670325) can interfere with estrogen-mediated cellular processes, and this interaction can be mediated by direct protein-protein interactions between GR and ERα or through competition for common co-regulator proteins. nih.gov Some compounds, like mifepristone, are known to act as antagonists at both the progesterone and glucocorticoid receptors. guidetopharmacology.org Given these precedents, it is plausible that DMS could modulate the activity of these other nuclear receptors, either directly through binding or indirectly by altering shared signaling components. Future investigations should employ a combination of in vitro binding assays and cell-based reporter gene assays to systematically screen DMS against a panel of nuclear hormone receptors to identify any potential off-target interactions.
Q & A
Basic Research Questions
Q. What are the key structural differences between dimethylstilbestrol (DMS) and diethylstilbestrol (DES), and how do these differences influence experimental design in carcinogenicity studies?
- Methodological Answer : DMS is a structural analog of DES but lacks the ethyl groups, which reduces its metabolic activation and carcinogenic potency. When designing carcinogenicity assays, researchers should use Syrian hamster embryo (SHE) cell transformation models, as DES and DMS exhibit divergent transformation frequencies (DMS: ~10-fold lower than DES). Experimental protocols must include dose-response curves (0.1–10 μM) and control groups treated with DES or non-carcinogenic analogs (e.g., hexestrol) to validate assay sensitivity .
Q. What in vitro models are most appropriate for assessing the estrogenic and carcinogenic potential of DMS?
- Methodological Answer : SHE cells are the gold standard for evaluating morphological transformation linked to carcinogenicity. For estrogenic activity, use ERα/ERβ luciferase reporter assays in MCF-7 cells. Ensure parallel testing of DES as a positive control to calibrate response thresholds. Note that DMS may require metabolic activation via peroxidase-mediated pathways, which can be simulated using liver microsomal fractions .
Q. How can researchers synthesize and characterize DMS in laboratory settings?
- Methodological Answer : DMS synthesis involves Zaitsev elimination from diphenylethane precursors. Characterization should include HPLC purity analysis (>98%), NMR for structural confirmation (e.g., absence of ethyl groups), and mass spectrometry (m/z 268.3 for [M+H]⁺). Reference standards from NIST or pharmacopeial sources (e.g., USP) are critical for calibration .
Advanced Research Questions
Q. How can contradictions in transformation frequency data between DMS and its analogs (e.g., TF-DES) be resolved in mechanistic studies?
- Methodological Answer : Discrepancies often arise from metabolic stability differences. Use comparative metabolomics (LC-MS/MS) to track oxidative metabolites. For DMS, prioritize assays measuring quinone adduct formation, as its lower transformation frequency correlates with reduced redox cycling. Include inhibitors like catalase or superoxide dismutase to isolate ROS-mediated effects .
Q. What statistical approaches are recommended for analyzing low-transformation-frequency data in DMS studies?
- Methodological Answer : Apply Poisson regression models to account for rare events in SHE cell transformation assays. For dose-response relationships, use non-linear regression (e.g., Hill equation) with bootstrapping to estimate EC₅₀ values. Power calculations should assume α=0.05, β=0.2, and a minimum detectable effect size of 2-fold .
Q. How should researchers address DMS’s potential epigenetic effects in transgenerational studies?
- Methodological Answer : Employ whole-genome bisulfite sequencing (WGBS) in rodent models exposed to DMS during gestation. Focus on imprinted genes (e.g., H19, Igf2) and compare methylation patterns to DES-exposed cohorts. Use permutation tests to control for false discovery rates in differentially methylated regions (DMRs) .
Q. What analytical methods are optimal for quantifying trace impurities in DMS samples used in chronic toxicity studies?
- Methodological Answer : Follow USP guidelines for impurity profiling: use reversed-phase HPLC with photodiode array detection (λ=280 nm) and a C18 column. Validate methods for specificity, linearity (0.1–5 μg/mL), and recovery rates (>90%). Quantify free DMS and monophosphate derivatives via vanadyl sulfate colorimetry .
Q. What ethical and safety protocols are critical for handling DMS in laboratory settings?
- Methodological Answer : Adopt NIH/OSHA guidelines for estrogenic compounds:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
